4,6-Difluoro-1-methyl-1H-indazole

Vue d'ensemble

Description

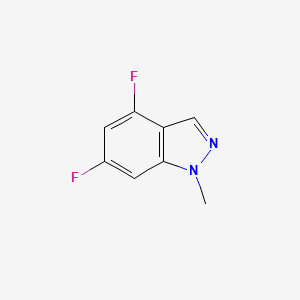

4,6-Difluoro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of fluorine atoms at positions 4 and 6, along with a methyl group at position 1, makes this compound unique

Mécanisme D'action

Target of Action

4,6-Difluoro-1-methyl-1H-indazole is a derivative of the indazole family . Indazole derivatives have been found to bind with high affinity to multiple receptors . They have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Indazole derivatives, in general, are known to interact with their targets, leading to various changes in cellular processes

Biochemical Pathways

Indazole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Result of Action

Indazole derivatives have shown diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-difluoroaniline with methylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthesis methods. These processes often include steps to ensure high yield and purity, such as recrystallization and chromatographic purification.

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Difluoro-1-methyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Applications De Recherche Scientifique

Medicinal Chemistry

4,6-Difluoro-1-methyl-1H-indazole has been investigated for its potential as an anticancer agent. Research indicates that indazole derivatives exhibit various biological activities, including:

- Antitumor Activity : A study demonstrated that certain derivatives of indazole showed significant inhibitory effects against human cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer) with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 6o | K562 | 5.15 | 6.45 |

| 5-Fu | K562 | Not specified | 0.14 |

This selectivity suggests that this compound derivatives could be developed into low-toxicity anticancer agents.

The compound exhibits various biological activities due to its interaction with enzymes and cellular pathways:

- Enzyme Interaction : It has shown significant interactions with cytochrome P450 enzymes, which are essential for the metabolism of drugs and xenobiotics. This interaction can influence drug metabolism and efficacy.

- Cell Signaling Modulation : The compound affects key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, impacting cellular processes like proliferation and apoptosis.

Material Science

This compound is also being explored for its potential applications in materials science:

- Fluorescent Materials : The unique electronic properties imparted by the fluorine substituents can enhance the stability and bioavailability of materials used in fluorescence applications.

Case Study 1: Anticancer Activity

A recent study synthesized a series of indazole derivatives, including those based on this compound. These compounds were evaluated for their cytotoxic effects on various cancer cell lines using MTT assays. The results indicated that specific substitutions on the indazole ring significantly influenced antitumor activity.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier. This property enhances its potential therapeutic applications by allowing effective delivery to target tissues.

Comparaison Avec Des Composés Similaires

1-Methyl-1H-indazole: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.

4,6-Dichloro-1-methyl-1H-indazole: Chlorine atoms instead of fluorine, which may alter its chemical reactivity and biological activity.

4,6-Difluoro-1H-indazole: Lacks the methyl group, which can affect its steric properties and reactivity.

Uniqueness: 4,6-Difluoro-1-methyl-1H-indazole is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential as a pharmacophore.

Activité Biologique

4,6-Difluoro-1-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes recent findings regarding its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its interactions with various enzymes and receptors:

- Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may affect other biomolecules such as proteins and nucleic acids.

- Cell Signaling Modulation : It modulates key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, influencing processes like cell proliferation and apoptosis.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- In Vivo Antitumor Activity : In a CT26 xenograft model, this compound demonstrated significant antitumor effects by inhibiting IDO1 and TDO activities, leading to enhanced immune responses against tumors .

- Cell Line Studies : In vitro assays revealed that the compound inhibited cell proliferation in several cancer cell lines with IC50 values ranging from 0.74 µM to 2.93 µM for IDO1 and TDO inhibition respectively .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability across the blood-brain barrier. This characteristic is crucial for its potential therapeutic applications in central nervous system disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of fluorine atoms at positions 4 and 6 enhances binding affinity to target proteins. Variations in substituents at these positions significantly affect biological potency, emphasizing the importance of molecular design in developing effective derivatives .

Propriétés

IUPAC Name |

4,6-difluoro-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALATZHJJHGFEMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299716 | |

| Record name | 4,6-Difluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185767-08-1 | |

| Record name | 4,6-Difluoro-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185767-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.